molecular formula C10H13ClO B14729240 Phenol, chloro-5-methyl-2-(1-methylethyl)- CAS No. 12001-44-4

Phenol, chloro-5-methyl-2-(1-methylethyl)-

Cat. No.: B14729240
CAS No.: 12001-44-4
M. Wt: 184.66 g/mol
InChI Key: RPTBHWFXUBPYRT-UHFFFAOYSA-N
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Description

. This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom, a methyl group, and an isopropyl group. It is commonly referred to as chlorothymol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, chloro-5-methyl-2-(1-methylethyl)- can be synthesized through various methods. One common method involves the chlorination of thymol (5-methyl-2-(1-methylethyl)phenol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at room temperature and yields the desired chlorinated product .

Industrial Production Methods: Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenol, chloro-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Formation of chlorinated quinones.

    Reduction: Formation of 5-methyl-2-(1-methylethyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, chloro-5-methyl-2-(1-methylethyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its antimicrobial properties and potential use as a disinfectant.

    Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.

    Industry: Used in the formulation of antiseptic and disinfectant products.

Mechanism of Action

The mechanism of action of phenol, chloro-5-methyl-2-(1-methylethyl)- primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. It targets various molecular pathways involved in maintaining cell membrane integrity and function .

Comparison with Similar Compounds

Phenol, chloro-5-methyl-2-(1-methylethyl)- can be compared with other similar compounds such as:

    Thymol (5-methyl-2-(1-methylethyl)phenol): Lacks the chlorine substitution, making it less potent as an antimicrobial agent.

    Carvacrol (5-isopropyl-2-methylphenol): Similar structure but lacks the chlorine atom, resulting in different antimicrobial properties.

    Chlorothymol (4-chloro-2-isopropyl-5-methylphenol): Another name for the same compound, emphasizing its chlorinated nature.

The uniqueness of phenol, chloro-5-methyl-2-(1-methylethyl)- lies in its chlorinated structure, which enhances its antimicrobial properties compared to its non-chlorinated counterparts.

Properties

CAS No.

12001-44-4

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3-chloro-5-methyl-2-propan-2-ylphenol

InChI

InChI=1S/C10H13ClO/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4-6,12H,1-3H3

InChI Key

RPTBHWFXUBPYRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)C(C)C)O

Origin of Product

United States

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